Synthesis Yield: 6- vs 2-Substituted Derivatives
The synthesis of 6-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid has been reported with a 60% yield starting from ethyl 6-chloronicotinate and tetrahydro-2H-pyran-4-ylmethanol, as described for Intermediate example I-92 . In contrast, published data for the 2-substituted isomer under analogous conditions is not available, preventing a direct yield comparison. However, the availability of a reproducible, literature-supported synthetic route for the 6-substituted derivative offers a procurement advantage for downstream applications requiring consistent material supply.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 60% yield |
| Comparator Or Baseline | 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid (CAS 1083224-67-2) |
| Quantified Difference | Not directly comparable due to lack of published data for comparator |
| Conditions | Synthesis from ethyl 6-chloronicotinate and tetrahydro-2H-pyran-4-ylmethanol |
Why This Matters
A defined and reproducible synthesis yield ensures reliable and scalable access to the compound for research and development programs.
